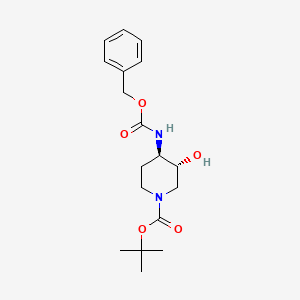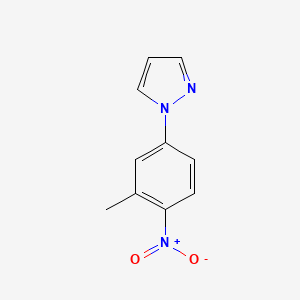
4-chloro-3-pyridin-3-ylaniline
概述
描述
4-Chloro-3-pyridin-3-ylaniline is an organic compound with the molecular formula C11H9ClN2 It is characterized by a pyridine ring substituted with a chlorine atom and an aniline group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-3-pyridin-3-ylaniline typically involves the reaction of 2-chloro-5-nitropyridine with aniline under specific conditions. The process can be summarized as follows:
Nitration: 2-chloropyridine is nitrated to form 2-chloro-5-nitropyridine.
Reduction: The nitro group is reduced to an amino group, resulting in 2-chloro-5-aminopyridine.
Substitution: The amino group undergoes a substitution reaction with aniline to form this compound.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale nitration and reduction processes, followed by purification steps to ensure high purity of the final product. These methods are optimized for yield and cost-effectiveness.
化学反应分析
Types of Reactions: 4-Chloro-3-pyridin-3-ylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chlorine substituent to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon are used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: 3-pyridin-3-ylaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
科学研究应用
4-Chloro-3-pyridin-3-ylaniline has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for pharmaceuticals targeting specific pathways.
Industry: It is utilized in the production of dyes, agrochemicals, and other industrial chemicals.
作用机制
The mechanism of action of 4-chloro-3-pyridin-3-ylaniline involves its interaction with molecular targets such as enzymes and receptors. The chlorine and pyridine groups play crucial roles in binding to these targets, influencing biological pathways. For instance, it may inhibit specific enzymes by binding to their active sites, thereby modulating biochemical processes.
相似化合物的比较
- 4-Chloro-2-pyridin-3-ylaniline
- 3-Chloro-4-pyridin-3-ylaniline
- 4-Bromo-3-pyridin-3-ylaniline
Comparison: 4-Chloro-3-pyridin-3-ylaniline is unique due to the specific positioning of the chlorine and aniline groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities, making it a valuable compound for targeted applications .
属性
分子式 |
C11H9ClN2 |
|---|---|
分子量 |
204.65 g/mol |
IUPAC 名称 |
4-chloro-3-pyridin-3-ylaniline |
InChI |
InChI=1S/C11H9ClN2/c12-11-4-3-9(13)6-10(11)8-2-1-5-14-7-8/h1-7H,13H2 |
InChI 键 |
ZECCDLLQKKWPCG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)C2=C(C=CC(=C2)N)Cl |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-cyclopropyl-5-fluoro-N-[3-methyl-5-(1,3-thiazol-5-yl)phenyl]pyrimidin-2-amine](/img/structure/B8621123.png)







